1-(2,2,2-Trifluoroacetyl)azetidin-3-one

Vue d'ensemble

Description

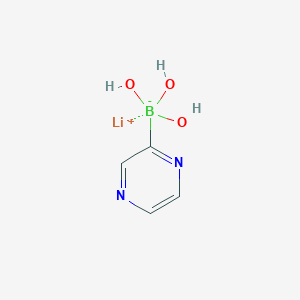

“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is a chemical compound with the CAS Number: 1803610-57-2 . It has a molecular weight of 167.09 . The IUPAC name for this compound is 1-(2,2,2-trifluoroacetyl)azetidin-3-one .

Molecular Structure Analysis

The InChI code for “1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is 1S/C5H4F3NO2/c6-5(7,8)4(11)9-1-3(10)2-9/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is a powder . The compound should be stored at room temperature .

Applications De Recherche Scientifique

DNA Targeting Agents

Application Summary

“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .

Method of Application

The compound is synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .

Results or Outcomes

The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove .

Agrochemicals

Application Summary

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)azetidin-3-one”, are used in the protection of crops from pests .

Method of Application

The specific method of application or experimental procedures for this use was not detailed in the source .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Heterocyclic Amino Acid Derivatives

Application Summary

“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

Method of Application

The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Results or Outcomes

The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Synthesis of β-Lactam Ring

Application Summary

The azetidin-2-one ring, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)azetidin-3-one”, has given life-saving penicillin and cephalosporin antibiotics .

Results or Outcomes

Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential .

Synthetic Chemistry of Azetidines

Application Summary

“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is used in the synthetic chemistry of azetidines . Azetidines are immensely reactive and have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .

Results or Outcomes

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements for this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

1-(2,2,2-trifluoroacetyl)azetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)4(11)9-1-3(10)2-9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGKTFLTBNWJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroacetyl)azetidin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)

![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)

![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)